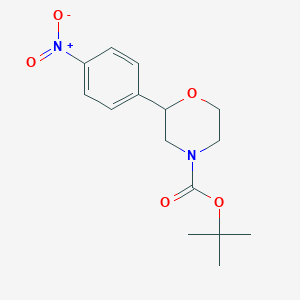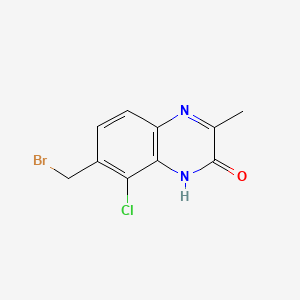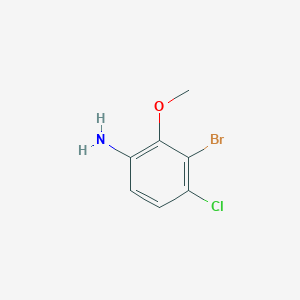![molecular formula C11H8BrFN2O2S B13929227 [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 918341-96-5](/img/structure/B13929227.png)
[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution Reactions:
Coupling Reactions: The phenylamino group can be introduced via coupling reactions, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the bromo and fluoro substituents on the phenyl ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, thiazole derivatives are known for their diverse activities, including antibacterial, antifungal, and antiviral properties. This compound may be studied for its potential biological activities and interactions with various biomolecules.
Medicine
In medicine, thiazole derivatives have been investigated for their therapeutic potential. This compound could be explored for its efficacy in treating various diseases, particularly those involving microbial infections or inflammation.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-(4-Bromo-phenyl)-imidazo[2,1-b]thiazol-3-yl]-acetic acid: This compound shares a similar thiazole ring structure but differs in the substitution pattern.
2-Bromo-4-fluorobenzoic acid: This compound has a similar bromo and fluoro substitution on the phenyl ring but lacks the thiazole moiety.
Uniqueness
The uniqueness of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid lies in its specific substitution pattern and the presence of both the thiazole ring and the phenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918341-96-5 |
|---|---|
Formule moléculaire |
C11H8BrFN2O2S |
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
2-[2-(4-bromo-3-fluoroanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H8BrFN2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
Clé InChI |
ATAPYPCZZFOUDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)











